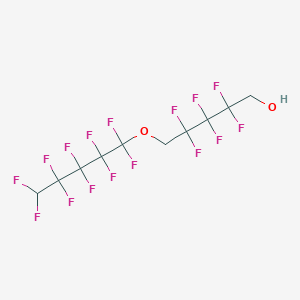
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol is a fluorinated organic compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol typically involves the reaction of a fluorinated alcohol with a fluorinated ether. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process would include steps such as purification, distillation, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity, solubility, and stability. The pathways involved may include binding to specific receptors or enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated compound with similar properties but different applications.
Perfluorooctanoic acid: Another fluorinated compound used in industrial applications.
Hexafluoropropylene oxide: A fluorinated compound used in the production of fluoropolymers.
Uniqueness
5-((1,1,2,2,3,3,4,4,5,5-Decafluoropentyl)oxy)-2,2,3,3,4,4-hexafluoropentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high fluorine content makes it particularly valuable in applications requiring high stability and resistance to degradation.
Properties
Molecular Formula |
C10H6F16O2 |
|---|---|
Molecular Weight |
462.13 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,4,4,5,5-decafluoropentoxy)-2,2,3,3,4,4-hexafluoropentan-1-ol |
InChI |
InChI=1S/C10H6F16O2/c11-3(12)6(17,18)8(21,22)9(23,24)10(25,26)28-2-5(15,16)7(19,20)4(13,14)1-27/h3,27H,1-2H2 |
InChI Key |
MSDWKDBLNWDMIH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(COC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















